molecular formula C21H23N3O6S2 B2632701 (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 896676-46-3

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

Cat. No. B2632701
CAS RN: 896676-46-3
M. Wt: 477.55
InChI Key: IGHZZZCIBHDBDK-DQRAZIAOSA-N
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Description

This compound is a derivative of thiazolidin-4-one . It’s part of a group of molecules that have been evaluated as potential inhibitors of the main protease of SARS-CoV-2 . More specifically, it’s one of the fifteen compounds chosen from 112 designed derivatives that showed inhibitory activity .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research has focused on novel synthetic routes and characterizations of benzothiazole and thiazolopyrimidine derivatives. Techniques such as microwave-promoted synthesis and reactions with various chemical agents have been explored to obtain compounds with potential biological activities (Saeed, 2009; Abu‐Hashem et al., 2020).
  • Structural Insights : Detailed structural analysis and crystallization studies, including Hirshfeld surface analysis and DFT studies, have been conducted to understand the molecular configurations and interactions of these compounds. Such analyses contribute to the development of derivatives with optimized properties (Sapari et al., 2019; Kranjc et al., 2011).

Antimicrobial and Anticancer Applications

  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial activity against a range of gram-positive and gram-negative bacteria, suggesting their potential as therapeutic agents in treating infectious diseases (Sahin et al., 2012; Chawla, 2016).
  • Anticancer Evaluation : Compounds synthesized from these derivatives have been evaluated for their anticancer activity against several cancer cell lines. Some derivatives exhibited significant inhibitory effects, highlighting their potential in cancer therapy (Ravinaik et al., 2021; Esposito et al., 2005).

Anti-inflammatory and Analgesic Properties

  • Analgesic and anti-inflammatory activities of benzothiazole derivatives have been investigated, with some compounds showing promising results in preclinical models. This suggests potential applications in the management of pain and inflammation (Brockmann et al., 2014; Saad et al., 2011).

Antioxidant and Antiparasitic Effects

  • Antioxidant Activities : The antioxidant properties of benzamide derivatives have been explored, indicating potential roles in protecting against oxidative stress-related damage (Yakan et al., 2020).
  • Antiparasitic Activity : Thiazolides, including nitazoxanide derivatives, have been examined for their antiparasitic effects against organisms like Neospora caninum. This research provides insights into their mechanism of action and potential therapeutic applications (Esposito et al., 2005).

These studies highlight the versatility and potential of "(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide" and its derivatives in various scientific research applications, spanning from drug synthesis and structural analysis to therapeutic applications in antimicrobial, anticancer, and anti-inflammatory domains.

Mechanism of Action

This compound has been evaluated as a potential inhibitor of the main protease of SARS-CoV-2 . The main protease of SARS-CoV-2 is a key enzyme that plays a crucial role in mediating viral replication and transcription, making it an attractive target for drug development .

Future Directions

This compound, along with other thiazolidin-4-one derivatives, are potential candidates for COVID-19 therapeutics . Their potential antiviral activity against the main protease of SARS-CoV-2 sheds light on their possible future use in the fight against COVID-19 .

properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6S2/c1-23-18-16(28-2)8-9-17(29-3)19(18)31-21(23)22-20(25)14-4-6-15(7-5-14)32(26,27)24-10-12-30-13-11-24/h4-9H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHZZZCIBHDBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

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